molecular formula C15H21NO B2579123 8-Benzyl-3-methyl-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1058166-28-1

8-Benzyl-3-methyl-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B2579123
CAS No.: 1058166-28-1
M. Wt: 231.339
InChI Key: JJEDXOPZTSQJJJ-UHFFFAOYSA-N
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Description

Product Overview 8-Benzyl-3-methyl-8-azabicyclo[3.2.1]octan-3-ol (CAS Number: 1058166-28-1) is a high-purity organic compound supplied for advanced chemical and pharmaceutical research. This compound features a bridged bicyclic azabicyclo[3.2.1]octane scaffold, a structure of significant interest in medicinal chemistry due to its three-dimensional rigidity and potential for diverse biological interactions . With a molecular formula of C15H21NO and a molecular weight of 231.33 g/mol, it serves as a versatile building block for the synthesis of more complex molecules . Research Applications and Value The azabicyclo[3.2.1]octane core is a privileged structure in drug discovery. Research indicates that derivatives of this scaffold are explored as potent inhibitors of various enzymes. For instance, structurally similar compounds have been investigated for their role as non-covalent inhibitors of N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA), a key enzyme in the regulation of lipid mediators like palmitoylethanolamide (PEA) that control pain and inflammatory responses . Furthermore, the 8-azabicyclo[3.2.1]octane skeleton is a key structural motif in other therapeutic areas, including inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) for metabolic disorders such as type 2 diabetes and insulin resistance . The specific benzyl and methyl substitutions on this core make this compound a valuable intermediate for structure-activity relationship (SAR) studies, enabling researchers to optimize potency, selectivity, and drug-like properties in their target molecules . Safety and Handling This product is strictly for research and development purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

8-benzyl-3-methyl-8-azabicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-15(17)9-13-7-8-14(10-15)16(13)11-12-5-3-2-4-6-12/h2-6,13-14,17H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEDXOPZTSQJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CCC(C1)N2CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyl-3-methyl-8-azabicyclo[3.2.1]octan-3-ol typically involves multiple steps, starting from simpler precursors. One common approach is the reaction of benzyl chloride with 3-methyl-8-azabicyclo[3.2.1]octan-3-ol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as column chromatography or crystallization are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group at position 3 undergoes oxidation under mild conditions. Common oxidizing agents include Pyridinium Chlorochromate (PCC) in dichloromethane, yielding the corresponding ketone while preserving the bicyclic framework .

ReagentConditionsProductYield*
PCC0°C to RT, CH₂Cl₂3-Methyl-8-azabicyclo[3.2.1]octan-8-one~85%

*Yields estimated from analogous tropane alkaloid oxidations.

Reduction Reactions

The compound’s tertiary amine can participate in reductive alkylation. Sodium Borohydride (NaBH₄) in methanol selectively reduces iminium intermediates formed via prior condensation with aldehydes or ketones, enabling side-chain modifications .

ReagentConditionsProductApplication
NaBH₄RT, MeOHN-Alkylated derivativesBioactive analog synthesis

N-Alkylation

The nitrogen atom undergoes alkylation with methyl iodide or benzyl bromide under basic conditions (e.g., K₂CO₃), forming quaternary ammonium salts. This reaction is critical for enhancing lipophilicity in drug candidates .

ReagentBaseProductNotes
CH₃IK₂CO₃, DMF8-Benzyl-3,8-dimethyl-8-azabicyclo...Improved CNS penetration

Hydrolysis

Acidic hydrolysis (HCl, H₂O/THF ) cleaves the benzyl group from the nitrogen, yielding nortropine derivatives. This step is pivotal in multi-step syntheses of NOP receptor agonists .

ReagentConditionsProductRole in Synthesis
6M HClReflux, 12h3-Methyl-8-azabicyclo[3.2.1]octan-3-olIntermediate for ORL-1 agonists

Cross-Coupling Reactions

Industrial routes employ alkyl lithium and tributyltin reagents to introduce heteroaryl groups at position 3. For example, reaction with 2-pyrimidinyl tributyltin under palladium catalysis forms carbon-heteroatom bonds, critical for modulating receptor affinity .

ReagentCatalystProductApplication
2-PyrimidinylSnBu₃Pd(PPh₃)₄3-Pyrimidin-2-yl derivativesNOP receptor agonists

Thermal Stability and Side Reactions

The compound decomposes above 200°C, producing CO , CO₂ , and NOₓ . Strong acids or oxidizers (e.g., HNO₃) should be avoided to prevent undesired degradation.

Mechanistic Insights

  • Steric Effects : The bicyclic structure restricts access to the nitrogen lone pair, favoring reactions at the more accessible hydroxyl group.

  • Electronic Effects : Electron-withdrawing substituents on the benzyl group accelerate hydrolysis by destabilizing the N–C bond .

Scientific Research Applications

Chemistry

In the realm of chemistry, 8-Benzyl-3-methyl-8-azabicyclo[3.2.1]octan-3-ol serves as a crucial building block for synthesizing more complex molecules. Its unique bicyclic structure allows it to act as an intermediate in the preparation of various pharmaceuticals and bioactive compounds, enhancing their efficacy and reducing potential side effects .

Biology

The compound is extensively studied for its biological activities, particularly its interaction with neurotransmitter systems. Research indicates that it functions as an agonist for nociceptin/orphanin FQ peptide (NOP) receptors, which are involved in pain modulation, anxiety alleviation, and cough suppression .

Potential Biological Activities :

  • Pain Modulation : Investigated for analgesic properties.
  • Anxiolytic Effects : Potential use in anxiety treatment.
  • Cough Suppression : Explored for efficacy in cough-related disorders.

Medicine

In medicinal research, this compound has been evaluated for therapeutic applications in treating various conditions such as pain, inflammation, and neurological disorders. Its ability to modulate neurotransmitter release positions it as a candidate for developing new therapeutic agents targeting central nervous system disorders .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Pain Management Studies : Research exploring its role as a NOP receptor agonist demonstrated promising results in preclinical models for pain relief without significant side effects associated with traditional opioids.
  • Anxiety Disorders : Clinical evaluations have suggested that derivatives of this compound may provide anxiolytic benefits comparable to existing treatments but with improved safety profiles.

Mechanism of Action

The mechanism by which 8-Benzyl-3-methyl-8-azabicyclo[3.2.1]octan-3-ol exerts its effects involves its interaction with specific molecular targets and pathways. It is believed to act on neurotransmitter receptors, particularly those in the central nervous system, leading to modulation of neurotransmitter release and receptor activity.

Comparison with Similar Compounds

Aryl-Substituted Derivatives

Compounds with aryl groups at the 3-position exhibit varied dopamine D₂ receptor affinities:

Compound Substituent Yield (%) Stability Notes Key Pharmacological Findings
26 2,3-Dichlorophenyl 72 Stable High D₂ receptor binding (Ki = 12 nM)
27 4-Fluorophenyl 59 Stable Moderate affinity (Ki = 45 nM)
28 4-Bromophenyl 64 Degrades in air (red color) Unstable; limited utility
Parent Compound Methyl N/A Stable Lower affinity (Ki > 100 nM)
  • Key Insight : Electron-withdrawing groups (e.g., Cl, Br) enhance receptor binding but may compromise stability. The parent compound’s methyl group offers metabolic stability but lower affinity.

Trifluoromethyl-Substituted Analogue

  • 8-Methyl-3-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octan-3-ol (CAS 189746-63-2) :
    • The CF₃ group increases lipophilicity (logP ≈ 3.2), enhancing blood-brain barrier penetration.
    • Shows potent antagonism at serotonin receptors (5-HT₁A), diverging from dopamine-targeted parent compounds .

Substitution at the 8-Position

Benzyl vs. Isopropyl Groups

  • Lower dopamine D₂ affinity (Ki = 220 nM) due to reduced π-π interactions .

Triazole Derivatives

  • 8-Benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane :
    • Incorporation of a triazole ring introduces hydrogen-bonding capability, enhancing kinase inhibition (IC₅₀ = 80 nM for JAK2).
    • Synthesis requires sulfurization reagents (e.g., Lawesson’s reagent), yielding 60–70% purity .

Stereochemical Variations

  • 2α,4α-Dibenzyl-8-azabicyclo[3.2.1]octan-3-ol Isomers :
    • Isomer I (3α-OH): Piperidine ring adopts a chair conformation; moderate μ-opioid receptor binding (Ki = 150 nM).
    • Isomer II (3β-OH): Envelope conformation; inactive at opioid receptors but active at σ receptors .
  • Parent Compound’s endo Configuration : Ensures optimal spatial orientation for D₂ receptor engagement.

Stability Profiles

  • 4-Bromophenyl derivative (28 ) oxidizes rapidly in air, limiting practical use .
  • Benzyl-protected compounds (e.g., parent compound) show superior stability due to hydrophobic shielding .

Biological Activity

8-Benzyl-3-methyl-8-azabicyclo[3.2.1]octan-3-ol, a compound with the molecular formula C15H21NO, is part of the bicyclic amine family and has garnered attention for its potential biological activities, particularly as an agonist for nociceptin/orphanin FQ peptide (NOP) receptors. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • IUPAC Name : this compound
  • CAS Number : 1058166-28-1
  • Molecular Weight : 231.34 g/mol
  • Purity : ≥ 97% .

The compound acts primarily as a NOP receptor agonist , which has been linked to various physiological effects including:

  • Pain modulation : Potential use in analgesic therapies.
  • Anxiolytic effects : May alleviate anxiety symptoms.
  • Cough suppression : Investigated for its efficacy in treating cough-related disorders .

In Vitro Studies

Research has demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity against tumor cells. For instance, studies on related compounds showed selective toxicity towards malignant cells compared to normal cells, suggesting a promising avenue for cancer treatment .

Case Studies

  • Pain Management :
    • A study explored the efficacy of NOP receptor agonists in managing chronic pain conditions. Patients treated with compounds similar to 8-benzyl-3-methyl showed significant reductions in pain scores compared to placebo groups .
  • Anxiety Disorders :
    • Another clinical trial focused on patients with generalized anxiety disorder revealed that administration of NOP receptor agonists led to improved anxiety symptom management, indicating potential therapeutic applications for this compound .

Data Table: Biological Activities and Effects

Activity Effect Reference
Pain ModulationAnalgesic properties
Anxiolytic EffectsReduced anxiety symptoms
Tumor Cell CytotoxicitySelective toxicity

Pharmacological Profile

The pharmacological profile of 8-benzyl-3-methyl includes:

  • Agonistic activity at NOP receptors.
  • Potentially lower side effects compared to traditional opioids due to its unique mechanism.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 8-benzyl-3-methyl-8-azabicyclo[3.2.1]octan-3-ol, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via multistep procedures involving cyclization, alkylation, or substitution reactions. For example, derivatives of similar bicyclic azabicyclo structures are synthesized using radical cyclization with n-tributyltin hydride and AIBN in toluene, achieving high diastereocontrol (>99%) . Key intermediates are characterized via 1H^1H-NMR, 13C^{13}C-NMR, IR, and GC/MS to confirm structural integrity and purity. For instance, compounds like endo-3-(4-bromophenyl)-8-azabicyclo[3.2.1]octan-3-ol were validated using these techniques despite instability in air .

Q. How is the stereochemical configuration of the bicyclic scaffold resolved, and what analytical tools are critical?

  • Methodological Answer : Chiral resolution and X-ray crystallography are pivotal. For example, rigid ethylidenyl-8-azabicyclo[3.2.1]octane derivatives exhibit stereoselective binding at dopamine transporters (DAT), confirmed via crystallographic analysis . Polarimetry and chiral HPLC further resolve enantiomers, as seen in studies of sigma receptor ligands where stereochemistry directly impacts affinity .

Q. What in vitro assays are used to evaluate the compound’s receptor binding affinity?

  • Methodological Answer : Radioligand displacement assays (e.g., 3H^3H-ligand competition) are standard. For sigma receptors, derivatives like 11b showed KiK_i values <10 nM for sigma-2 receptors with >100-fold selectivity over sigma-1, validated using membrane preparations from transfected cells . Functional assays (e.g., cAMP inhibition) complement binding data to assess agonism/antagonism .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence sigma receptor selectivity?

  • Methodological Answer : Systematic SAR studies reveal that electron-withdrawing groups (e.g., 4-bromophenyl) enhance sigma-2 affinity, while bulky substituents (e.g., naphthyl) reduce selectivity. For example, 28 (4-bromophenyl derivative) exhibited Ki=6.2nMK_i = 6.2 \, \text{nM} for sigma-2 but rapid oxidation in air, necessitating stabilizers like antioxidants . Computational docking (e.g., AutoDock Vina) identifies key interactions, such as hydrogen bonding with Glu172 in sigma-2 receptors .

Q. What strategies mitigate poor blood-brain barrier (BBB) penetration in preclinical models?

  • Methodological Answer : LogP optimization (target ~2–5) and molecular weight reduction (<450 Da) improve BBB permeability. For example, replacing the benzyl group with smaller alkyl chains in 8-azabicyclo derivatives increased brain uptake in rodent models, measured via LC-MS in cerebrospinal fluid . Parallel artificial membrane permeability assays (PAMPA-BBB) predict penetration efficiency .

Q. How are contradictory binding vs. functional activity data resolved in receptor studies?

  • Methodological Answer : Discrepancies may arise from allosteric modulation or assay conditions. For instance, BIMU 8 (a partial 5-HT4_4 agonist) showed high binding affinity but weak functional efficacy in electrophysiological assays, attributed to receptor reserve differences. Functional selectivity is clarified using β-arrestin recruitment vs. G-protein activation assays (e.g., TRUPATH profiling) .

Q. What computational methods guide pharmacophore modeling for dopamine D2-like receptor ligands?

  • Methodological Answer : Ligand-based pharmacophore models (e.g., Schrödinger’s Phase) identify critical features: (1) a bicyclic core for rigidity, (2) aromatic substituents for π-π interactions, and (3) hydroxyl groups for hydrogen bonding. MD simulations (e.g., GROMACS) validate stability of D2 receptor-ligand complexes, as applied to endo-8-ethoxycarbonyl derivatives .

Q. How is metabolic stability assessed during lead optimization?

  • Methodological Answer : Microsomal stability assays (human/rat liver microsomes) quantify CYP450-mediated degradation. For example, 3-methyl substitution in the azabicyclo scaffold reduced CYP3A4 metabolism by 40% compared to des-methyl analogs, measured via LC-MS metabolite profiling . Plasma protein binding (equilibrium dialysis) and hepatocyte clearance studies further prioritize candidates with favorable pharmacokinetics .

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